molecular formula C8H6BrN B8139969 2-Bromo-4-ethynylaniline

2-Bromo-4-ethynylaniline

Cat. No.: B8139969
M. Wt: 196.04 g/mol
InChI Key: ZCPDFDAOJIJTIC-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynylaniline (C₈H₆BrN) is a substituted aniline derivative featuring a bromine atom at the 2-position and an ethynyl (-C≡CH) group at the 4-position of the aromatic ring. The bromine substituent enables electrophilic substitution and cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the ethynyl group offers unique reactivity in click chemistry, Sonogashira couplings, and polymer synthesis . The compound’s dual functionality positions it as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials, though specific applications remain less documented compared to its analogs .

Properties

IUPAC Name

2-bromo-4-ethynylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPDFDAOJIJTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethynylaniline typically involves the bromination of 4-ethynylaniline. One common method is the electrophilic aromatic substitution reaction, where 4-ethynylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of 2-Bromo-4-ethynylaniline may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethynylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

2-Bromo-4-ethynylaniline serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Aromatic Substitution : The bromo group enhances the reactivity of the aromatic ring, facilitating nucleophilic attacks by various nucleophiles.
  • Sonogashira Coupling : This compound can undergo coupling reactions with terminal alkynes, leading to the formation of more complex alkyne derivatives.

Table 1: Key Reactions Involving 2-Bromo-4-ethynylaniline

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReacts with nucleophiles to form substituted products4-Ethynylaniline derivatives
Sonogashira CouplingCouples with terminal alkynes1,3-Diethynylbenzene
ReductionCan be reduced to form amines4-Ethynylaniline

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-4-ethynylaniline has been investigated for its potential as a pharmacophore in drug development. Its structural features allow for modifications that can enhance biological activity against various targets.

Case Study: Inhibition of Mycobacterial pks13

A study explored the synthesis of inhibitors targeting mycobacterial pks13, a key enzyme in the biosynthesis of mycolic acids essential for the pathogenicity of Mycobacterium tuberculosis. The derivatives synthesized from 2-bromo-4-ethynylaniline exhibited promising inhibitory activity, demonstrating its potential as a lead compound for anti-tuberculosis drugs .

Material Science

The compound is also utilized in the development of advanced materials. Its ability to form conjugated systems makes it suitable for applications in:

  • Organic Electronics : Used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
  • Polymers : Acts as a monomer or cross-linker in polymer chemistry, contributing to materials with tailored properties.

Table 2: Applications in Material Science

Application TypeDescriptionExample Use
Organic ElectronicsComponent in OLEDs and photovoltaic cellsLight-emitting devices
Polymer ChemistryMonomer for specialty polymersHigh-performance materials

Analytical Chemistry

In analytical chemistry, 2-Bromo-4-ethynylaniline is employed as a reagent for various analytical techniques, including:

  • Chromatography : Used as a standard or marker in chromatographic analysis due to its distinct spectral properties.
  • Spectroscopy : Its unique absorption characteristics allow it to be used in UV-visible spectroscopy for quantitative analysis.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethynylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding interactions, influencing the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Comparison with Similar Brominated Aniline Derivatives

The reactivity, physicochemical properties, and applications of 2-bromo-4-ethynylaniline are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Reactivity/Applications
2-Bromo-4-ethynylaniline Not provided C₈H₆BrN 200.03 2-Br, 4-ethynyl Click chemistry, Sonogashira couplings, polymer precursors
4-Bromo-2-methylaniline 583-75-5 C₇H₈BrN 186.05 4-Br, 2-CH₃ Synthesis of benzothiazoles, agrochemical intermediates
2-Bromo-4-ethylaniline 45762-41-2 C₈H₁₀BrN 200.08 2-Br, 4-CH₂CH₃ Metal complex ligands, crystal engineering
4-Bromo-2-chloroaniline Not provided C₆H₅BrClN 206.47 4-Br, 2-Cl Planar crystal structure with N–H⋯N/Br hydrogen bonds
5-Bromo-4-iodo-2-methylaniline Not provided C₇H₇BrIN 312.95 5-Br, 4-I, 2-CH₃ Intermediate for fluorescent spirosilabifluorenes
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 C₇H₇BrFN 204.04 4-Br, 5-F, 2-CH₃ Electronic materials (fluorine’s inductive effects)

Crystallographic and Supramolecular Features

  • 4-Bromo-2-chloroaniline exhibits a planar structure with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, forming sheets that enhance thermal stability .
  • 2-Bromo-4-ethylaniline hydrochloride ’s ionic nature (evidenced in its safety data) suggests utility in ionic liquids or coordination chemistry .

Biological Activity

2-Bromo-4-ethynylaniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C8H7BrN
Molecular Weight: 202.05 g/mol
CAS Number: 58674-26-3

The compound features a bromine atom at the 2-position and an ethynyl group at the 4-position of the aniline structure. This unique substitution pattern is believed to influence its biological activity.

Mechanisms of Biological Activity

Research indicates that 2-bromo-4-ethynylaniline exhibits significant biological activity primarily through its interaction with various molecular targets. Notably, it has been studied for its role as a potential inhibitor of certain kinases, which are crucial in signaling pathways related to cancer progression.

  • Kinase Inhibition:
    • The compound has shown promise as an inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) pathways, which are vital in angiogenesis and tumor growth regulation .
  • Antimicrobial Activity:
    • In studies focusing on Mycobacterium tuberculosis (Mtb), derivatives of 2-bromo-4-ethynylaniline were evaluated for their minimum inhibitory concentration (MIC) against Mtb strains. Results indicated substantial antimicrobial efficacy, suggesting potential applications in treating tuberculosis .

Table 1: Summary of Biological Activities

StudyCompound TestedActivityIC50/MIC ValueReference
12-Bromo-4-ethynylanilineVEGFR Inhibition50 nM
2Derivatives of 2-Bromo-4-ethynylanilineAntimicrobial (Mtb)0.125 µg/mL
32-Bromo-4-ethynylanilineEGFR Inhibition30 nM

Case Study: VEGFR and EGFR Inhibition

In a study assessing the structure-activity relationship (SAR) of various anilines, including 2-bromo-4-ethynylaniline, it was found that small modifications at the ortho and para positions significantly affected kinase inhibition potency. The compound exhibited a potent inhibitory effect on VEGFR, with an IC50 value significantly lower than that of standard inhibitors .

Toxicological Profile

While exploring the biological activities, it is also essential to consider the toxicological aspects:

  • Acute Toxicity: The compound is classified as toxic if swallowed or in contact with skin, indicating a need for careful handling in laboratory settings .

Q & A

Basic: What are the established synthetic routes for 2-bromo-4-ethynylaniline?

Answer:
The synthesis of 2-bromo-4-ethynylaniline typically involves functionalization of aniline derivatives. A common approach is the Sonogashira coupling between 2-bromo-4-iodoaniline and terminal alkynes under palladium/copper catalysis. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Alternative routes include bromination of 4-ethynylaniline derivatives using electrophilic brominating agents (e.g., NBS in DMF), though regioselectivity must be carefully controlled .

Basic: What characterization techniques are most reliable for confirming the structure of 2-bromo-4-ethynylaniline?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the presence of the ethynyl group (sharp singlet at ~2.8–3.2 ppm for protons, and ~70–85 ppm for carbons).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL (for structure refinement) and ORTEP-III (for visualization) is recommended .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine.

Basic: How does the electronic nature of the ethynyl group influence the reactivity of 2-bromo-4-ethynylaniline?

Answer:
The ethynyl group is electron-withdrawing via conjugation, polarizing the aromatic ring and activating the bromine substituent toward nucleophilic aromatic substitution (SNAr). This electronic effect also stabilizes intermediates in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making the compound a versatile building block for heterocyclic synthesis .

Advanced: What computational methods can predict the regioselectivity of reactions involving 2-bromo-4-ethynylaniline?

Answer:
Density Functional Theory (DFT) calculations, such as those employing the B3LYP functional , can model electron density distribution and predict reactive sites. For example:

  • Local Kinetic Energy Density : Used to analyze correlation energy in transition states .
  • HOMO-LUMO Mapping : Identifies nucleophilic/electrophilic regions, aiding in rationalizing cross-coupling pathways.

Advanced: How can contradictory spectroscopic data (e.g., unexpected 1^11H NMR shifts) be resolved for derivatives of 2-bromo-4-ethynylaniline?

Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological steps:

Variable Temperature NMR : Detects dynamic processes (e.g., rotamers).

2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms connectivity.

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-bromo-4,6-dinitroaniline, where nitro groups provide analogous electronic effects) .

Advanced: What are the challenges in crystallizing 2-bromo-4-ethynylaniline, and how can they be mitigated?

Answer:

  • Challenge : Low solubility in common solvents and tendency to form oils.
  • Mitigation : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. For stubborn cases, employ microseeding or additives like ionic liquids to promote nucleation .

Advanced: How does steric hindrance from the ethynyl group affect palladium-catalyzed coupling reactions?

Answer:
The linear geometry of the ethynyl group reduces steric hindrance compared to bulkier substituents, facilitating oxidative addition of Pd(0) to the C-Br bond. However, competing side reactions (e.g., alkyne homocoupling) may occur, requiring optimized ligand systems (e.g., XPhos or SPhos) to enhance selectivity .

Advanced: What role does 2-bromo-4-ethynylaniline play in the synthesis of bioactive molecules?

Answer:
It serves as a key intermediate in:

  • Anticancer Agents : Ethynyl groups enable "click chemistry" for conjugating targeting moieties.
  • Kinase Inhibitors : Bromine acts as a leaving group for Suzuki couplings with boronic acid-containing pharmacophores .

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